

An In-depth Technical Guide to 2,4-Dioxo-4-phenylbutanoic Acid

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Compound of Interest

Compound Name: 2,4-Dioxo-4-phenylbutanoic acid

Cat. No.: B1221428

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CAS Number: 5817-92-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-Dioxo-4-phenylbutanoic acid** (CAS 5817-92-5), a molecule of significant interest in medicinal chemistry. Also known as benzoylpyruvic acid, this α,γ -diketo acid has demonstrated notable antiviral properties, particularly as an inhibitor of the human immunodeficiency virus (HIV) integrase. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, synthesis, and biological activity. Detailed experimental protocols, where available, and a visualization of its mechanism of action are provided to support further research and development efforts.

Physicochemical Properties

2,4-Dioxo-4-phenylbutanoic acid is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1. It is important to note the existence of keto-enol tautomerism in this molecule, which influences its chemical reactivity and biological interactions. The equilibrium between the diketo and various enol forms is dependent on factors such as solvent and pH.^{[1][2]}

Table 1: Physicochemical Properties of **2,4-Dioxo-4-phenylbutanoic acid**

Property	Value	Source(s)
CAS Number	5817-92-5	[3][4]
Molecular Formula	C ₁₀ H ₈ O ₄	[3][4]
Molecular Weight	192.17 g/mol	[3][4]
IUPAC Name	2,4-Dioxo-4-phenylbutanoic acid	[4]
Synonyms	Benzoylpyruvic acid, α,γ-Dioxobenzenebutanoic acid	[4]
Melting Point	150 °C or 195 °C (conflicting reports)	[3]
Appearance	Solid	General knowledge
Tautomerism	Exists in keto and enol forms	[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **2,4-Dioxo-4-phenylbutanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies have been instrumental in confirming the structure and elucidating the tautomeric forms of **2,4-Dioxo-4-phenylbutanoic acid** and its derivatives. The predominant form in DMSO-d₆ is the enol form.

Table 2: ¹H and ¹³C NMR Chemical Shifts for the Enol Tautomer of 4-phenyl-2,4-dioxobutanoic acid in DMSO-d₆

1H NMR	Chemical Shift (ppm)
Phenyl H	7.28 - 7.77 (m)
Enol CH	6.64 (s)
13C NMR	Chemical Shift (ppm)
C=O (Carboxyl)	164.42
C=O (Ketone)	Not explicitly assigned
Phenyl C	128.70, 130.30, 133.28, 137.34, 142.81
Enol C-OH	Not explicitly assigned
Enol C-H	97.93

Data adapted from a study on 4-phenyl-2,4-dioxobutanoic acid derivatives.

Infrared (IR) Spectroscopy

Specific experimental IR spectra for **2,4-Dioxo-4-phenylbutanoic acid** are not readily available in the searched literature. However, based on its functional groups, the following characteristic absorption bands are expected:

- O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm^{-1}
- C=O stretch (carboxylic acid): A strong band around 1700-1725 cm^{-1}
- C=O stretch (ketones): Strong bands in the region of 1680-1715 cm^{-1}
- C=C stretch (aromatic and enol): Bands in the 1600-1450 cm^{-1} region
- C-O stretch (carboxylic acid): A band in the 1320-1210 cm^{-1} region

Mass Spectrometry (MS)

Detailed experimental mass spectra are not available in the searched literature. For a compound with a molecular weight of 192.17, the molecular ion peak (M^+) would be expected at m/z 192. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl

radical (M-17) and the loss of a carboxyl group (M-45).[5][6] For this specific molecule, cleavage adjacent to the carbonyl groups would also be expected.

Synthesis and Purification

The synthesis of **2,4-Dioxo-4-phenylbutanoic acid** can be achieved through a two-step process involving a Claisen condensation followed by hydrolysis.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the synthesis of related ethyl 2,4-dioxo-4-arylbutanoates.[7]

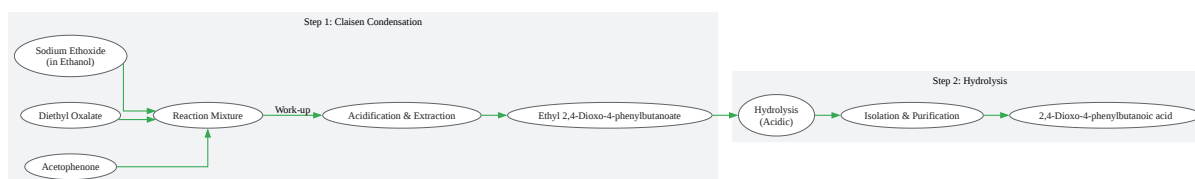
Step 1: Synthesis of Ethyl 2,4-Dioxo-4-phenylbutanoate

- **Preparation of Sodium Ethoxide:** In a round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve a molar equivalent of sodium metal in anhydrous ethanol under an inert atmosphere.
- **Claisen Condensation:** To the freshly prepared sodium ethoxide solution, add one molar equivalent of acetophenone. Subsequently, add one molar equivalent of diethyl oxalate dropwise while stirring.
- **Reaction Completion:** After the addition is complete, continue stirring the reaction mixture, potentially with gentle heating, to ensure the reaction goes to completion. The formation of a precipitate may be observed.
- **Work-up:** Cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl or H₂SO₄) to a pH of approximately 2.[7] Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
- **Isolation:** Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ethyl 2,4-dioxo-4-phenylbutanoate.

Step 2: Hydrolysis to **2,4-Dioxo-4-phenylbutanoic acid**

- Hydrolysis: Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate in a suitable solvent mixture, such as acetonitrile and aqueous HCl.[8]
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by a suitable analytical technique (e.g., TLC or HPLC).
- Isolation: Once the hydrolysis is complete, remove the organic solvent under reduced pressure. The product, **2,4-Dioxo-4-phenylbutanoic acid**, may precipitate from the aqueous solution.
- Purification: Collect the solid product by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by forming a bisulfite adduct followed by decomposition with acid.[9][10]

Experimental Workflow



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Caption: Synthesis workflow for **2,4-Dioxo-4-phenylbutanoic acid**.

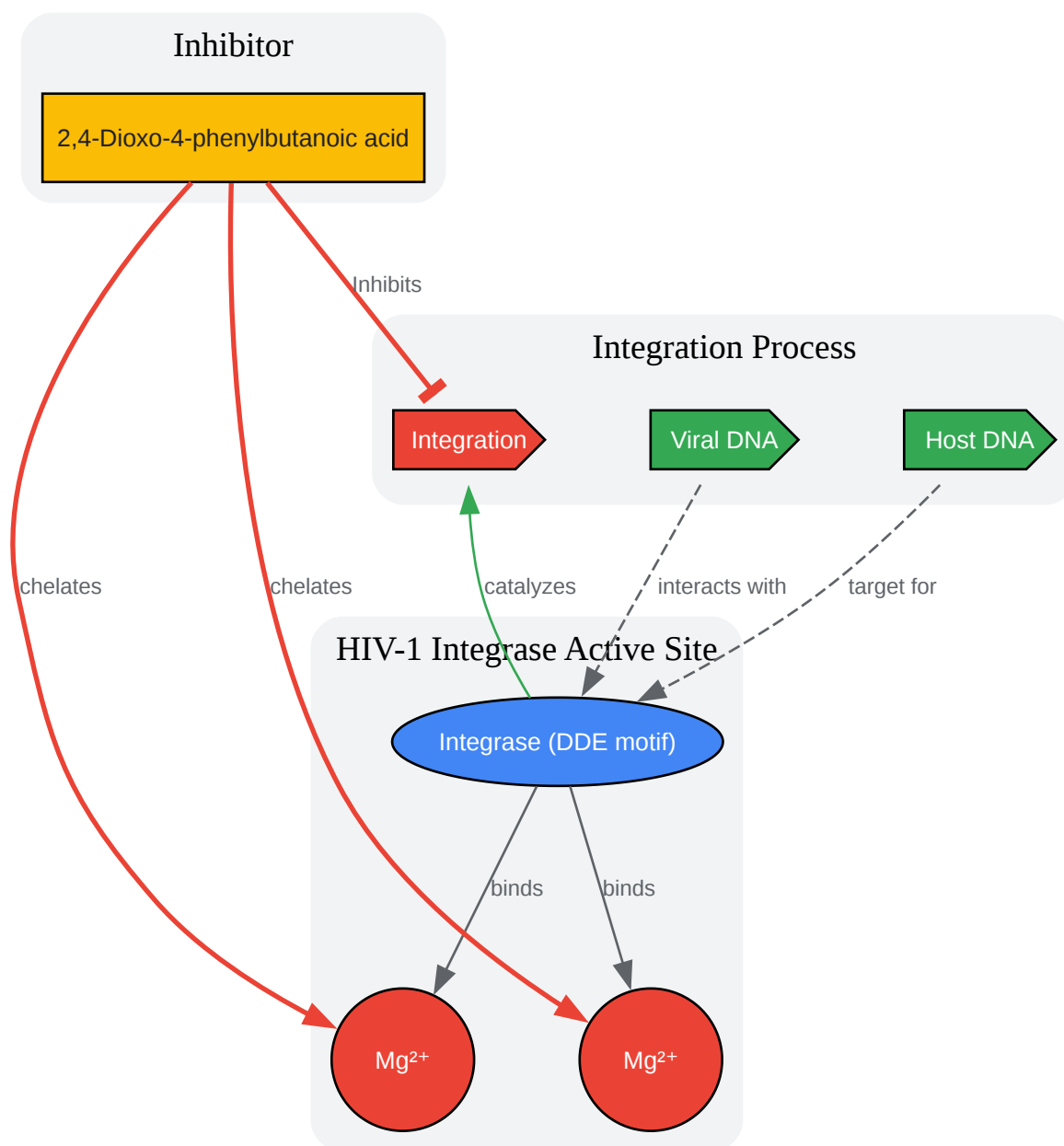
Biological Activity and Mechanism of Action

2,4-Dioxo-4-phenylbutanoic acid and related diketo acids are potent inhibitors of HIV-1 integrase, a viral enzyme essential for the integration of the viral DNA into the host cell's genome.[2][11] This inhibition effectively halts the viral replication cycle.

The mechanism of action involves the chelation of divalent metal ions, typically Mg^{2+} or Mn^{2+} , within the active site of HIV-1 integrase.[1][12] These metal ions are crucial cofactors for the catalytic activity of the enzyme. The diketo acid moiety of the inhibitor binds to these metal ions, preventing them from participating in the strand transfer reaction, which is a key step in the integration process.[2]

Signaling Pathway: Inhibition of HIV-1 Integrase

The following diagram illustrates the proposed mechanism of HIV-1 integrase inhibition by **2,4-Dioxo-4-phenylbutanoic acid**.



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Caption: Mechanism of HIV-1 integrase inhibition.

Applications in Research and Drug Development

The potent anti-HIV activity of **2,4-Dioxo-4-phenylbutanoic acid** and its analogues makes them valuable lead compounds in the development of novel antiretroviral drugs. The diketo acid scaffold is a recognized pharmacophore for targeting metalloenzymes, and further

structural modifications could lead to inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

2,4-Dioxo-4-phenylbutanoic acid is a well-characterized molecule with significant potential in antiviral drug discovery. Its mechanism of action as an HIV-1 integrase inhibitor is understood at the molecular level, providing a solid foundation for further research. This technical guide serves as a resource for scientists and researchers working with this compound, facilitating its application in the development of new therapeutic agents.

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